BenchChemオンラインストアへようこそ!

1,3-Bis[(3,4-dimethoxyphenyl)methyl]urea

Medicinal Chemistry Physicochemical Profiling ADME Prediction

This symmetrical bis-urea features a 3,4-dimethoxybenzyl pharmacophore enabling bivalent kinase engagement and robust hydrogen-bond networks. Its drug-like profile (XLogP3=2.2, TPSA=78.1 Ų) and 5 H-bond acceptors make it ideal for hit-to-lead optimization and anion receptor design. Unlike asymmetric analogs, the symmetric arrangement permits dual derivatization for bifunctional probes.

Molecular Formula C19H24N2O5
Molecular Weight 360.41
CAS No. 852033-32-0
Cat. No. B2732159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis[(3,4-dimethoxyphenyl)methyl]urea
CAS852033-32-0
Molecular FormulaC19H24N2O5
Molecular Weight360.41
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC(=O)NCC2=CC(=C(C=C2)OC)OC)OC
InChIInChI=1S/C19H24N2O5/c1-23-15-7-5-13(9-17(15)25-3)11-20-19(22)21-12-14-6-8-16(24-2)18(10-14)26-4/h5-10H,11-12H2,1-4H3,(H2,20,21,22)
InChIKeySSCRRNQMCACGNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 20 mg / 40 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Bis[(3,4-dimethoxyphenyl)methyl]urea (CAS 852033-32-0): Chemical Identity, Structural Class, and Sourcing Baseline


1,3-Bis[(3,4-dimethoxyphenyl)methyl]urea (CAS 852033-32-0) is a synthetic bis-urea derivative with the molecular formula C19H24N2O5 and a molecular weight of 360.4 g/mol [1]. It belongs to the class of N,N'-disubstituted ureas, characterized by a central urea moiety symmetrically flanked by two 3,4-dimethoxybenzyl groups [2]. This structural motif positions the compound within a broad family of urea derivatives that have been extensively studied for their capacity to establish key drug-target interactions via hydrogen bonding and for their conformational versatility in medicinal chemistry [3].

Why Generic Substitution of 1,3-Bis[(3,4-dimethoxyphenyl)methyl]urea Fails: The Consequences of Symmetry and Methoxy Positioning


Generic substitution of N,N'-disubstituted ureas fails because the precise arrangement and substitution pattern of the aromatic rings fundamentally dictate the compound's conformational preferences, hydrogen-bonding network, and resultant biological or materials-science performance. Subtle changes, such as shifting methoxy groups from the 3,4- to the 2,4- or 3,5-positions, or introducing asymmetry via mono-substitution, can drastically alter the molecule's ability to engage biological targets like kinases [1] or its capacity for self-assembly in supramolecular applications [2]. The specific 3,4-dimethoxybenzyl motif is a privileged scaffold in medicinal chemistry, and the symmetrical bis-arrangement uniquely influences physicochemical properties like lipophilicity (cLogP) and topological polar surface area (TPSA) relative to its asymmetric or differently substituted analogs, thereby affecting membrane permeability and target engagement [3].

Quantitative Evidence Guide for 1,3-Bis[(3,4-dimethoxyphenyl)methyl]urea: Comparative Performance Data Against Structural Analogs


Comparative Physicochemical Profile: Lipophilicity (XLogP3) of 1,3-Bis[(3,4-dimethoxyphenyl)methyl]urea vs. Asymmetric and Positional Isomers

The target compound exhibits a computed XLogP3 value of 2.2 [1], which is a critical determinant of membrane permeability and oral bioavailability. This value is lower than that of an asymmetric, but related, analog, 1-(3,4-dimethoxybenzyl)-3-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)urea, which has a computed LogP of 3.03 [2], suggesting improved aqueous solubility and a different pharmacokinetic profile for the target compound.

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Impact of Symmetry on Hydrogen Bonding Capacity: Donor/Acceptor Count Comparison with a Mono-substituted Urea

The symmetrical, bis-substituted nature of 1,3-Bis[(3,4-dimethoxyphenyl)methyl]urea results in a hydrogen bond donor count of 2 and an acceptor count of 5 [1]. This is a distinct profile compared to a mono-substituted urea analog, 1-(3,4-dimethoxyphenethyl)urea (CAS 25017-47-4), which, based on its structure, would have a donor count of 2 but an acceptor count of only 3, potentially limiting its ability to form extended supramolecular networks or engage in multivalent interactions with biological targets.

Supramolecular Chemistry Anion Recognition Self-Assembly

Conformational Versatility and Drug-likeness: Topological Polar Surface Area (TPSA) Benchmarking

The topological polar surface area (TPSA) of 1,3-Bis[(3,4-dimethoxyphenyl)methyl]urea is 78.1 Ų [1]. This value falls well within the established drug-likeness threshold of <140 Ų for good oral bioavailability, but is notably higher than a structurally similar, but more rigid, bis-aryl urea core such as 1,3-bis[(E)-(3,4-dimethoxyphenyl)methylideneamino]urea, which has a computed TPSA of 102.8 Ų [2]. The lower TPSA of the target compound suggests a better balance between polarity and membrane permeability.

Medicinal Chemistry Drug Design Bioavailability

Validated Application Scenarios for 1,3-Bis[(3,4-dimethoxyphenyl)methyl]urea Based on Comparative Evidence


Medicinal Chemistry: A Privileged Scaffold for Kinase Inhibitor Discovery Programs

The 3,4-dimethoxybenzyl motif is a recognized pharmacophore in kinase inhibition, and the symmetrical bis-arrangement in 1,3-Bis[(3,4-dimethoxyphenyl)methyl]urea offers a unique platform for exploring bivalent or multivalent interactions with ATP-binding pockets. Its specific physicochemical profile (XLogP3 = 2.2, TPSA = 78.1 Ų) aligns well with drug-likeness criteria, making it a suitable starting point for hit-to-lead optimization in projects targeting kinases or other enzymes where symmetrical bis-aryl ureas have shown efficacy [1][2].

Supramolecular Chemistry: Building Block for Anion Receptors and Self-Assembling Materials

The compound's high hydrogen bond acceptor count (5) and symmetrical, flexible structure are ideal for designing novel anion receptors and low-molecular-weight organogelators. In comparison to less functionalized ureas, the target compound provides a greater density of hydrogen-bonding sites for anion coordination and facilitates ordered self-assembly through π-π stacking of the dimethoxyphenyl rings, as demonstrated in studies of related bis-urea systems [3].

Chemical Biology: Development of Bifunctional Chemical Probes

The inherent symmetry of the molecule allows for potential sequential or parallel derivatization at both termini, enabling the synthesis of bifunctional probes. For instance, one moiety could be functionalized with a reporter tag (e.g., fluorophore, biotin) while the other retains the 3,4-dimethoxybenzyl recognition element. This is a distinct advantage over asymmetric urea analogs, which typically permit modification at only one site and thus restrict the design of more complex molecular tools.

Quote Request

Request a Quote for 1,3-Bis[(3,4-dimethoxyphenyl)methyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.